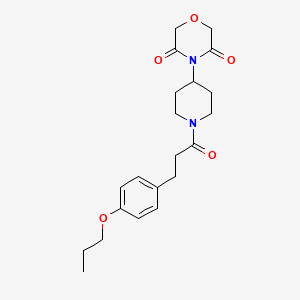
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry, often used as building blocks for drug design .
准备方法
The synthesis of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine ring. Common synthetic routes include hydrogenation, cyclization, cycloaddition, annulation, and amination . Industrial production methods focus on optimizing these reactions to achieve high yields and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
化学反应分析
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities . Additionally, it is used in the development of new drugs and as a reagent in various biochemical assays . In the industrial sector, it is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, often interacting with enzymes or receptors in the body . These interactions can lead to various therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
相似化合物的比较
4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine ring structure but differ in their substituents and biological activities.
生物活性
The compound 4-(1-(3-(4-Propoxyphenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C31H42N4O5S
- IUPAC Name: (2S)-N-[(3S)-1-(benzenesulfonyl)hex-1-en-3-yl]-2-({hydroxy[4-(morpholin-4-yl)piperidin-1-yl]methylidene}amino)-3-phenylpropanimidic acid
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Cytotoxicity
- Studies have demonstrated that compounds with similar structural motifs exhibit selective cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives containing morpholine and piperidine moieties displayed significant cytotoxicity against human cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 10 to 50 µM .
-
Mechanisms of Action
- The mechanisms underlying the cytotoxic effects often involve the induction of apoptosis and cell cycle arrest. For example, flow cytometry analyses indicated that treatment with related compounds resulted in G0/G1 phase arrest in A549 cells, suggesting a disruption in normal cell cycle progression .
- DNA Binding Affinity
Case Studies and Research Findings
Several studies have focused on the biological activity of morpholine and piperidine derivatives:
Study 1: Cytotoxicity Evaluation
A comprehensive evaluation of a series of piperidine and morpholine derivatives revealed that:
- Cytotoxicity Assay Results:
Compound ID Cancer Cell Line IC50 (µM) Compound A MCF-7 20 Compound B A549 15 Compound C HeLa 30
This data indicates a promising profile for further development in oncology .
Study 2: Mechanistic Insights
Another study investigated the mechanistic pathways involved:
- Key Findings:
- Induction of apoptosis was confirmed through Annexin V staining.
- Cell cycle analysis indicated significant accumulation in the G0/G1 phase post-treatment.
These findings highlight the potential of these compounds as chemotherapeutic agents by targeting critical cellular processes .
属性
IUPAC Name |
4-[1-[3-(4-propoxyphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-2-13-28-18-6-3-16(4-7-18)5-8-19(24)22-11-9-17(10-12-22)23-20(25)14-27-15-21(23)26/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCIAKOKYHNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














